2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 2-Methyl-2,3-dihydrobenzofuran-5-yl intermediate, followed by the formation of the pyrazole ring and subsequent condensation reactions to introduce the thioxothiazolidinone and ethanesulfonic acid moieties.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thioxothiazolidinone ring, potentially leading to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows for the exploration of biological activity, including potential enzyme inhibition or receptor binding studies.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: A simpler compound that serves as a precursor in the synthesis of the target molecule.
1-Phenyl-1H-pyrazole: Another precursor that contributes to the pyrazole ring in the target compound.
Thioxothiazolidinone derivatives: Compounds with similar thioxothiazolidinone rings that may exhibit comparable chemical reactivity.
Uniqueness
What sets 2-(5-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid apart is its combination of multiple functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
623934-94-1 |
---|---|
Molecular Formula |
C24H21N3O5S3 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-[(5Z)-5-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C24H21N3O5S3/c1-15-11-17-12-16(7-8-20(17)32-15)22-18(14-27(25-22)19-5-3-2-4-6-19)13-21-23(28)26(24(33)34-21)9-10-35(29,30)31/h2-8,12-15H,9-11H2,1H3,(H,29,30,31)/b21-13- |
InChI Key |
PCLJWEZUOYANNR-BKUYFWCQSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5 |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.